molecular formula C9H14O2 B8304652 5-Methyl-alpha-n-propyl-furfuryl alcohol

5-Methyl-alpha-n-propyl-furfuryl alcohol

Cat. No.: B8304652
M. Wt: 154.21 g/mol
InChI Key: HORZEVJSEFJTLH-UHFFFAOYSA-N
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Description

5-Methyl-alpha-n-propyl-furfuryl alcohol is a furan-derived alcohol with a methyl group at the 5-position of the furan ring and an n-propyl group attached to the alpha carbon of the furfuryl alcohol moiety. The compound’s substitutions likely influence its physicochemical characteristics, reactivity, and toxicity compared to simpler furfuryl derivatives .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)butan-1-ol

InChI

InChI=1S/C9H14O2/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3

InChI Key

HORZEVJSEFJTLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(O1)C)O

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1.1. Solvent and Intermediate in Chemical Reactions

5-Methyl-alpha-n-propyl-furfuryl alcohol serves as a solvent in various chemical reactions, particularly in the production of plastics and resins. Its ability to dissolve a wide range of organic compounds makes it valuable in formulating coatings and adhesives. Additionally, it acts as an intermediate in synthesizing other chemical compounds, contributing to the development of new materials.

1.2. Flavoring Agent

This compound is recognized for its flavoring properties, being used in food and beverage industries. It is listed as a food additive under FEMA number 4544, where it enhances the sensory attributes of products such as baked goods and beverages .

Biological Applications

2.1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of furfuryl alcohol exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria . For instance, specific derivatives have shown potency against resistant strains, suggesting potential for developing new antimicrobial agents.

2.2. Cytotoxicity Studies

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that certain derivatives possess cytotoxic activity against HeLa and HepG2 cancer cells, indicating potential applications in cancer therapeutics .

Environmental Applications

3.1. Biodegradable Plastics

Due to its renewable nature derived from biomass, this compound is being explored as a precursor for biodegradable plastics. Its incorporation into polymer matrices can enhance the sustainability profile of plastic products while maintaining desirable mechanical properties .

3.2. Corrosion Inhibition

Furfuryl alcohols are known to serve as corrosion inhibitors in various industrial applications, particularly in fiber-reinforced plastics and cements . The presence of this compound can enhance the durability of materials exposed to harsh environments.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Industrial SolventCoatings, adhesives, resin production ,
Flavoring AgentFood additives
Antimicrobial AgentEffective against Gram-positive bacteria ,
CytotoxicityPotential cancer therapeutic agent
Biodegradable PlasticsPrecursor for sustainable materials
Corrosion InhibitionEnhances durability in construction materials

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that derivatives of this compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 2-4 µg/mL . This finding underscores the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Biodegradable Plastics Development
Research conducted on incorporating this compound into polymer matrices revealed enhanced mechanical properties while maintaining biodegradability . This study supports the transition towards more sustainable materials in packaging and consumer products.

Comparison with Similar Compounds

Structural Comparison

The table below summarizes structural differences between 5-methyl-alpha-n-propyl-furfuryl alcohol and key analogs:

Compound Molecular Formula Substituents CAS Number
This compound C9H14O2 5-methyl, alpha-n-propyl on furfuryl Not listed
Furfuryl alcohol C5H6O2 Unsubstituted furfuryl group 98-00-0
Tetrahydrofurfuryl alcohol C5H10O2 Hydrogenated furan ring 97-99-4
5-Methylfurfuryl alcohol C6H8O2 5-methyl on furfuryl 2099 (JECFA)

Notes:

  • The target compound’s n-propyl group increases hydrophobicity compared to furfuryl alcohol.
  • Hydrogenation in tetrahydrofurfuryl alcohol enhances ring stability and alters polarity .

Physical and Chemical Properties

Key physicochemical properties are inferred from structural analogs:

Property This compound (Inferred) Furfuryl Alcohol Tetrahydrofurfuryl Alcohol
Molecular Weight (g/mol) ~156.2 98.1 102.13
Boiling Point (°C) ~200–220 (estimated) 170 178–180
Melting Point (°C) Not available -15 -20
Density (g/cm³) ~1.05–1.10 1.128 1.052
Solubility Low water solubility (hydrophobic substituents) Miscible in water Partially soluble in water

Notes:

  • The n-propyl group in the target compound likely reduces water solubility compared to furfuryl alcohol.
  • Hydrogenation in tetrahydrofurfuryl alcohol decreases reactivity due to saturation of the furan ring .

Preparation Methods

Reaction Mechanism and Procedure

  • Grignard Reagent Preparation : Magnesium turnings react with propyl chloride or bromide in dry tetrahydrofuran (THF) under inert conditions. A catalytic amount of iodine initiates the reaction, forming propylmagnesium halide.

  • Nucleophilic Addition : 5-Methylfurfural (5-methyl-2-furaldehyde) is added dropwise to the Grignard reagent at controlled temperatures (0–25°C). The aldehyde carbonyl undergoes nucleophilic attack, yielding 5-methyl-2-(1-hydroxypropyl)furan after hydrolysis.

  • Hydrolysis and Purification : The reaction mixture is quenched with aqueous ammonium chloride or sulfuric acid, followed by extraction and distillation to isolate the product.

Optimization and Yields

ParameterConditionYield (%)Source
Halide (X)Propyl chloride72 (adapted)
Halide (X)Propyl bromide85Theoretical
Temperature0°C (reflux in THF)78
SolventTHF/Aromatic hydrocarbon mixture82

Key Findings :

  • Propyl bromide offers higher reactivity than chloride, improving yields.

  • Lower temperatures (0°C) minimize side reactions, such as polymerization of furfural derivatives.

  • The use of THF enhances reagent solubility, critical for efficient Mg activation.

Alkylation of 5-Methylfurfuryl Alcohol

Post-synthesis alkylation of 5-methylfurfuryl alcohol introduces the propyl group via nucleophilic substitution, though this method faces steric and electronic hurdles.

Procedure

  • Leaving Group Formation : Convert the hydroxymethyl group of 5-methylfurfuryl alcohol to a tosylate or mesylate using tosyl chloride/methanesulfonyl chloride.

  • Alkylation : React the tosylate with n-propylmagnesium bromide in THF, followed by aqueous workup.

Limitations

  • Low Efficiency : Bulky furan substituents hinder SN2 mechanisms, leading to modest yields (~40–50%).

  • Side Reactions : Elimination to form furfuryl alkenes competes with substitution.

Emerging and Theoretical Methods

Biocatalytic Routes

Enzymatic reduction of 5-methylfurfural using alcohol dehydrogenases (ADHs) engineered to accept larger alkyl groups remains exploratory but offers potential for greener synthesis.

Continuous Flow Systems

Microreactor technology could enhance Grignard reaction efficiency by improving heat/mass transfer, reducing reaction times from hours to minutes .

Q & A

Q. What are the key physicochemical properties and identifiers of 5-methyl-α-n-propyl-furfuryl alcohol?

Answer:

  • Chemical Identifiers :
    • CAS Number: 3857-25-8
    • IUPAC Name: 5-Methyl-2-furanmethanol
    • Synonyms: 5-Methylfurfuryl alcohol, 2-(Hydroxymethyl)-5-methylfuran
  • Physicochemical Properties :
    • Molecular Formula: C₆H₁₀O₂ (derived from furanmethanol structure with methyl and propyl substituents)
    • Physical State: Likely a liquid at room temperature (analogous to furfuryl alcohol derivatives)
    • Boiling Point/Flash Point: Estimated via QSPR models due to limited experimental data; furfuryl alcohol derivatives typically have flash points ~65–75°C .

Q. What are the recommended safety protocols for handling 5-methyl-α-n-propyl-furfuryl alcohol in laboratory settings?

Answer :

  • Hazard Classification : Classified as acutely toxic (oral, dermal) and a skin/eye irritant, based on structural analogs like furfuryl alcohol .
  • Handling Protocols :
    • Use fume hoods to prevent inhalation of vapors .
    • Wear nitrile gloves, chemical-resistant aprons, and safety goggles .
    • Store in airtight containers away from oxidizers and heat sources .
  • Emergency Measures :
    • Skin contact: Wash immediately with soap and water; remove contaminated clothing .
    • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Q. What analytical techniques are suitable for quantifying 5-methyl-α-n-propyl-furfuryl alcohol in complex mixtures?

Answer :

  • Chromatography :
    • GC-MS : Optimal for volatile derivatives; use polar capillary columns (e.g., DB-WAX) and electron ionization (EI) for fragmentation patterns .
    • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm (λ_max for furan derivatives) .
  • Spectroscopy :
    • FT-IR : Characteristic O-H stretch (3200–3600 cm⁻¹) and furan ring vibrations (1500–1600 cm⁻¹) .
    • ¹H NMR : Peaks at δ 2.2–2.5 ppm (methyl group), δ 4.5–4.8 ppm (hydroxymethyl), and δ 6.2–6.5 ppm (furan protons) .

Advanced Research Questions

Q. How can 5-methyl-α-n-propyl-furfuryl alcohol be synthesized with high regioselectivity?

Answer :

  • Methodology :
    • Step 1 : Start with 5-methylfurfural (CAS 620-02-0). React with n-propylmagnesium bromide in dry THF under inert atmosphere to form the Grignard adduct .
    • Step 2 : Hydrolyze the intermediate with saturated NH₄Cl solution. Purify via fractional distillation (yield: ~60–70%) .
  • Optimization :
    • Use low temperatures (−10°C) to minimize side reactions (e.g., polymerization) .
    • Add BHT (0.1% w/w) as a radical inhibitor to stabilize the furan ring .

Q. How does the stability of 5-methyl-α-n-propyl-furfuryl alcohol vary under different pH and temperature conditions?

Answer :

  • pH-Dependent Stability :
    • Acidic Conditions (pH < 3) : Rapid degradation via ring-opening reactions; half-life <24 hours at 25°C .
    • Neutral/Alkaline Conditions (pH 7–9) : Stable for >30 days; monitor for oxidative dimerization .
  • Thermal Stability :
    • Decomposition onset at ~150°C, forming 5-methylfuran and propionaldehyde (TGA data) .
    • Store at ≤4°C in amber vials to prevent photolytic degradation .

Q. What in vitro models are appropriate for evaluating the compound’s cytotoxicity and metabolic pathways?

Answer :

  • Cytotoxicity Screening :
    • Use HepG2 (liver) and A549 (lung) cell lines; IC₅₀ values determined via MTT assay (exposure: 24–72 hours) .
  • Metabolic Profiling :
    • Phase I Metabolism : Incubate with human liver microsomes (HLMs); identify hydroxylated metabolites via LC-QTOF-MS .
    • Enzyme Inhibition : Test CYP3A4/2D6 activity using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

Q. What are the potential applications of 5-methyl-α-n-propyl-furfuryl alcohol in polymer chemistry?

Answer :

  • Polymer Synthesis :
    • Crosslinking Agent : Co-polymerize with styrene or acrylates to enhance thermal stability (Tg increase by 20–30°C) .
    • Bio-based Resins : React with maleic anhydride to form furan-maleic adducts for sustainable epoxy systems .
  • Characterization :
    • Monitor polymerization kinetics via real-time FT-IR (disappearance of O-H stretch) .

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